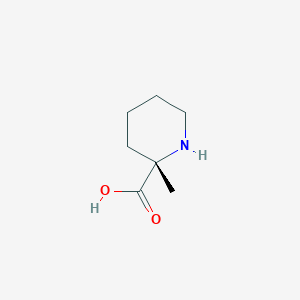

(S)-2-甲基哌啶-2-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to (S)-2-methylpiperidine-2-carboxylic acid involves complex organic reactions, highlighting the versatility of piperidine derivatives. For instance, the synthesis of peptides containing the spin-labeled 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid (TOAC) demonstrates the incorporation of piperidine derivatives into peptides using Fmoc chemistry and solid-phase synthesis, indicating the compound's utility in peptide research (Martin et al., 2001).

Molecular Structure Analysis

The molecular structure of piperidine derivatives plays a crucial role in their chemical behavior. Studies on the molecular structure and dynamics of related compounds, like 2-aminopyridine-3-carboxylic acid, using X-ray diffraction and other spectroscopic methods, provide insights into the structural characteristics that influence their reactivity and interactions (Pawlukojć et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving (S)-2-methylpiperidine-2-carboxylic acid derivatives are key to exploring their functional capabilities. The compound's reactions, such as its role in the synthesis of amino acid conjugates to 2-imino-3-methylene-5-carboxypyrrolidine, highlight its potential as a building block in creating biologically active compounds with specific properties (Mitchell, 2010).

科学研究应用

材料科学和生物化学应用

(S)-2-甲基哌啶-2-羧酸,2,2,6,6-四甲基哌啶-1-氧基-4-氨基-4-羧酸的衍生物在材料科学和生物化学中显示出显著的实用性。它在肽链中作为有效的β-转变和310/α-螺旋诱导剂,并且作为刚性电子自旋共振探针和荧光猝灭剂,突显了它在生化应用中的多功能性(Toniolo, Crisma, & Formaggio, 1998)。

化学平衡和物种分析

在含CO2的水溶液中,使用定量13C核磁共振(NMR)光谱研究2-甲基哌啶的氨基甲酸酯(2-甲基哌啶-N-羧酸酯)提供了对化学平衡和物种的新见解。这项研究有助于理解氨基甲酸酯的形成常数和主要构象,这对于众多化学应用至关重要(Mcgregor et al., 2018)。

分子结构分析

N-甲基哌啶甜菜碱与碘化氢的分子结构分析深化了对晶体学和分子相互作用的理解。这类研究对于推动晶体工程和分子设计的知识至关重要(Dega-Szafran et al., 2004)。

电催化羧化反应

使用(S)-2-甲基哌啶-2-羧酸衍生物,将2-氨基-5-溴吡啶与CO2进行电催化羧化反应,标志着绿色化学的重大进展。它为合成有价值的化学化合物提供了一条环保高效的途径(Feng et al., 2010)。

制药研究

在制药研究领域,2-甲基哌啶的衍生物已被合成并评估其抗菌特性,展示了(S)-2-甲基哌啶-2-羧酸在开发新的抗微生物药物中的潜力(Aziz-ur-Rehman等,2017)。

肽合成

(S)-2-甲基哌啶-2-羧酸衍生物已被用于合成C-末端硫酯肽,展示了它们在肽化学中的重要性以及在药物开发中的潜在应用(Liu & Mayer, 2013)。

作用机制

安全和危害

未来方向

The future directions for research on “(S)-2-methylpiperidine-2-carboxylic acid” would depend on its potential applications. For instance, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its pharmacokinetics, and conducting clinical trials .

属性

IUPAC Name |

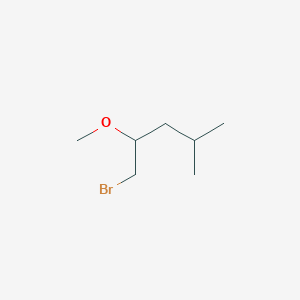

(2S)-2-methylpiperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(6(9)10)4-2-3-5-8-7/h8H,2-5H2,1H3,(H,9,10)/t7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNOAERYNWZGJY-ZETCQYMHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCN1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCCCN1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-chlorobenzamide](/img/structure/B2492521.png)

![N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide](/img/structure/B2492524.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(thiophen-3-yl)ethyl)methanesulfonamide](/img/structure/B2492532.png)

![[2-(5-Naphthalen-2-yl-3-phenyl-3,4-dihydropyrazol-2-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2492534.png)

![1-(2-Chlorophenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2492535.png)

![Ethyl 2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetate](/img/structure/B2492537.png)

![Benzyl 7,7-difluoro-1-methyl-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2492538.png)

![1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B2492539.png)

![N-(3-chlorophenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2492541.png)

![2,4-dichloro-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2492544.png)